![molecular formula C9H15Cl2N3O2 B1613387 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride CAS No. 623564-18-1](/img/structure/B1613387.png)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride
Overview
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the CAS Number: 91476-82-3 . Its IUPAC name is ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h6,10H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.22 . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Fluorescent Molecule Synthesis
A novel approach to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones utilizing ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been developed. Among the synthesized compounds, one was identified as a novel fluorescent molecule with potential as an attractive fluorophore due to its strong fluorescence intensity, which surpasses its methyl analogue. This discovery opens new avenues for developing fluorescent probes for various scientific and diagnostic applications (Wu et al., 2006).
Heterocyclic Compound Synthesis
The compound has been used in the synthesis of diverse heterocyclic structures. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives such as 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole. These conversions demonstrate the compound's versatility in creating a wide array of structures critical for pharmaceutical and material science research (Harb et al., 1989).
Anticancer and Immunomodulatory Activities
Some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives synthesized from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate have shown significant inhibitors of LPS‐stimulated NO generation from Raw murine macrophage 264.7. Moreover, certain derivatives exhibited strong cytotoxicity against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), indicating potential for cancer treatment and understanding immune responses (Abdel‐Aziz et al., 2009).
Synthesis of Antimicrobial Agents
The compound has facilitated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing promising antibacterial activity. This highlights its utility in developing new antimicrobial agents critical in combating resistant bacterial strains (Azab et al., 2013).
Development of Novel Heterocycles for Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound synthesized utilizing similar methodologies, has been a precursor for the synthesis of pyrimidine and thiazole moieties. These newly synthesized compounds have been evaluated for their anticancer activity against the HCT-116 human cancer cell line, showcasing the potential for developing new anticancer therapies (Abdel-Motaal et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;/h6,10H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMXIAFTVXRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNCC2=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640253 | |
Record name | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride | |
CAS RN |
623564-18-1 | |
Record name | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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